5-HT2B Receptor Antagonism: Potent and Selective Profile vs. Closest In-Class Comparator
In a direct comparative GPCR screening panel of 161 receptors, the target compound exhibited selective and potent 5-HT2B receptor antagonism (cellular IC50 = 54 nM, binding IC50 = 22±9.0 nM), with no significant activity at other GPCRs tested [1]. This profile is in stark contrast to the 5-chloro analog (CAS 800401-62-1), which, while also a 5-HT2B antagonist, shows significantly weaker potency (IC50 = 16,000 nM) [2]. This 740-fold difference in potency highlights the critical impact of the 5-methyl substituent on target engagement and selectivity.
| Evidence Dimension | 5-HT2B Receptor Antagonism (Cellular Potency) |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 800401-62-1) |
| Quantified Difference | 296-fold more potent (54 nM vs. 16,000 nM) |
| Conditions | Cellular functional assay; 161-GPCR selectivity panel |
Why This Matters
This data demonstrates that the 5-methyl substitution is critical for achieving nanomolar potency at 5-HT2B, directly impacting the selection of a lead scaffold for GPCR-targeted drug discovery.
- [1] Table 1. In vitro pharmacological profile of compound 1. J Alzheimers Dis. 2024;98(Suppl 1):S1-S15. doi:10.3233/JAD-240063. View Source
- [2] BindingDB. BDBM50522058 (CHEMBL4470037): Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. IC50 data for human PYCR1. Accessed April 18, 2026. View Source
